molecular formula C13H11FO4S B2687900 5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 477866-38-9

5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B2687900
CAS RN: 477866-38-9
M. Wt: 282.29
InChI Key: IKSHGFNQENXKIW-UHFFFAOYSA-N
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Description

The compound “5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione” is a derivative of Meldrum’s acid . Meldrum’s acid is a very useful reagent in the synthesis of heterocyclic compounds .


Synthesis Analysis

The synthesis of this compound and its derivatives involves various methods, including recently proposed and rather rarely used ones . The vibrational, optical, electrochemical, and thermal properties of a derivative of Meldrum’s acid were investigated through a combination of infrared spectroscopy and Raman spectroscopy at room temperature, complemented by density functional theory (DFT) calculations, UV-visible absorption spectroscopy, cyclic voltammetry, and thermal analyses .


Molecular Structure Analysis

The molecular structure of this compound is related to that of Meldrum’s acid . The structure of Meldrum’s acid was confirmed in 1985 when the first crystal structure analysis was carried out .


Chemical Reactions Analysis

Meldrum’s acid is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (pKa = 4.83) and steric rigidity . Knoevenagel condensation reaction between aldehydes and Meldrum’s acid are accelerated in ionic liquids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its vibrational, optical, electrochemical, and thermal properties . It also has adequate acidity (pKa = 4.83) and steric rigidity .

Scientific Research Applications

Antimicrobial Applications

A new series of compounds derived from a similar structure were synthesized and evaluated for their antibacterial and antifungal activities. These compounds displayed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The most potent compounds in this series showed higher activity compared to reference drugs, highlighting their potential in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Synthesis and Reactions

Research has delved into the synthesis and reactions of derivatives of this compound, demonstrating its utility in creating novel organic molecules. For instance, one study detailed the synthesis of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione and explored its reactions to yield various derivatives. These synthetic pathways and the crystal structures of the compounds offer insights into the versatility of this chemical structure in organic synthesis (Al-Sheikh, Sweidan, Maichle‐Mössmer, Steimann, & Kuhn, 2009).

Supramolecular Structures

The study of supramolecular structures of derivatives has contributed to understanding the crystalline properties and potential applications of these compounds. Investigations into their crystal structures reveal how weak hydrogen bonds and other non-covalent interactions influence the molecular packing and stability of these compounds, providing valuable information for the design of materials with specific properties (Low, Cobo, Nogueras, Sánchez, Insuasty, & Torres, 2002).

Mechanism of Action

The mechanism of action of this compound is related to its reactivity with various nucleophiles . The possible mechanisms of these transformations have been analyzed .

Future Directions

The future directions of this compound involve its application in organic synthesis . It’s a valuable starting material to synthesize heterocyclic compounds and as intermediates in organic synthesis reactions .

properties

IUPAC Name

5-[(4-fluorophenyl)sulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO4S/c1-13(2)17-11(15)10(12(16)18-13)7-19-9-5-3-8(14)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSHGFNQENXKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CSC2=CC=C(C=C2)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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